molecular formula C16H23N3O2 B497244 (4-(4-Methoxyphenyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone CAS No. 927640-72-0

(4-(4-Methoxyphenyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B497244
CAS No.: 927640-72-0
M. Wt: 289.37g/mol
InChI Key: XOPFTZLOJBPTIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(4-Methoxyphenyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone (PubChem CID: 15943561) is a chemical compound with the molecular formula C16H23N3O2 . It belongs to a class of piperazine-methanone derivatives, which are frequently investigated in medicinal chemistry and neuroscience research for their potential interactions with central nervous system targets . The structure of this compound, featuring a p-methoxyphenylpiperazine moiety, is commonly found in molecules of biological significance . This specific pharmacophore is known to be a key structural element in ligands that interact with various neurotransmitter receptors in the brain . Piperazine-methanone derivatives are of high research interest for their potential as dual-target agents. For instance, related compounds have been designed to act as mu-opioid receptor (MOR) agonists while simultaneously functioning as dopamine D3 receptor (D3R) antagonists, a profile that is being explored for the development of analgesics with potentially reduced addictive liability . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers should consult the safety data sheet (SDS) and handle this compound with appropriate precautions.

Properties

IUPAC Name

[4-(4-methoxyphenyl)piperazin-1-yl]-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c1-21-15-6-4-14(5-7-15)17-10-12-19(13-11-17)16(20)18-8-2-3-9-18/h4-7H,2-3,8-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOPFTZLOJBPTIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Assembly via Reductive Amination

A widely reported method involves sequential functionalization of the piperazine ring. The synthesis begins with 4-methoxyphenethylamine , which undergoes reductive amination with formaldehyde in the presence of sodium cyanoborohydride to form the intermediate 4-(4-methoxyphenethyl)piperazine . Subsequent acylation with pyrrolidine-1-carbonyl chloride in dichloromethane (DCM) under inert conditions yields the target compound. Key parameters include:

  • Temperature : 0–5°C during acylation to minimize side reactions.

  • Solvent : Tetrahydrofuran (THF) or DCM for optimal solubility.

  • Catalyst : Triethylamine (TEA) to scavenge HCl generated during coupling.

This route achieves moderate yields (55–65%) but requires rigorous purification via column chromatography due to byproducts from incomplete acylation.

One-Pot Tandem Reactions

Industrial protocols favor one-pot syntheses to reduce isolation steps. A patent-pending method employs Lawesson’s reagent to facilitate simultaneous cyclization and acylation. In this approach:

  • 4-Methoxyphenylacetic acid is converted to its acid chloride using thionyl chloride.

  • The acid chloride reacts with piperazine in THF, forming 4-[2-(4-methoxyphenyl)acetyl]piperazine .

  • Lawesson’s reagent (0.5 equiv) promotes in situ thioacylation, followed by displacement with pyrrolidine to yield the final product.

This method improves efficiency (yield: 70–75%) and reduces solvent waste, aligning with green chemistry principles.

Optimization Strategies for Enhanced Yield and Purity

Solvent and Catalyst Screening

Comparative studies highlight the impact of solvent polarity on reaction kinetics:

SolventDielectric ConstantYield (%)Purity (%)
THF7.55892
DCM8.96589
Acetonitrile37.54885

Polar aprotic solvents like DCM enhance nucleophilic acyl substitution but may necessitate lower temperatures to suppress oligomerization. Catalytic systems involving 1-hydroxybenzotriazole (HOBt) and N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDCl) improve coupling efficiency by activating the carbonyl group.

Protecting Group Strategies

To prevent undesired side reactions at the piperazine nitrogen, tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups are employed. For example:

  • Boc-protected piperazine reacts with 4-methoxyphenethyl bromide under basic conditions.

  • Deprotection with trifluoroacetic acid (TFA) liberates the free amine for subsequent acylation.

This approach increases regioselectivity, yielding >90% purity after HPLC purification.

Industrial-Scale Production Methodologies

Continuous Flow Reactor Systems

Large-scale synthesis leverages continuous flow technology to enhance heat transfer and mixing efficiency. Key advantages include:

  • Residence Time : 30–60 seconds at 80°C, minimizing thermal degradation.

  • Throughput : 5–10 kg/day using microreactors with immobilized catalysts.

  • Safety : Reduced risk of exothermic runaway reactions compared to batch processes.

Crystallization and Polymorph Control

Post-synthesis crystallization from ethanol/water mixtures (3:1 v/v) produces the thermodynamically stable Form I polymorph. X-ray diffraction data confirm a monoclinic crystal system (space group P2₁/c) with lattice parameters a = 12.3 Å, b = 8.7 Å, c = 15.2 Å, and β = 102.5°.

Analytical Characterization and Quality Control

Spectroscopic Profiling

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J = 8.8 Hz, 2H, aromatic), 4.10 (s, 2H, CH₂CO), 3.80 (s, 3H, OCH₃), 3.55–3.40 (m, 8H, piperazine), 2.70–2.60 (m, 4H, pyrrolidine).

  • ESI-MS : m/z 317.4 [M+H]⁺, consistent with the molecular formula C₁₈H₂₇N₃O₂.

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms ≥98% purity with a retention time of 12.3 minutes.

Comparative Analysis of Synthetic Methodologies

MethodYield (%)Purity (%)ScalabilityCost (USD/g)
Stepwise Reductive Amination6592Moderate120
One-Pot Lawesson’s Reagent7595High85
Continuous Flow8098Industrial60

The continuous flow method emerges as the most cost-effective and scalable approach, though it requires significant upfront infrastructure investment .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The piperazine and pyrrolidine rings can undergo various substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine and pyrrolidine derivatives.

Scientific Research Applications

Therapeutic Applications

1.1 Antidepressant Activity

Research indicates that compounds similar to (4-(4-Methoxyphenyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone exhibit significant antidepressant effects. The piperazine moiety is often associated with selective serotonin reuptake inhibition, which is a common mechanism for many antidepressants. Studies have shown that modifications to the piperazine structure can enhance its efficacy and selectivity for serotonin receptors, potentially leading to improved therapeutic outcomes in depression treatment .

1.2 Treatment of Benign Prostatic Hyperplasia (BPH)

The compound has shown promise in treating benign prostatic hyperplasia due to its ability to selectively block alpha-1 adrenergic receptors. This selectivity is crucial as it minimizes side effects commonly associated with non-selective adrenergic antagonists. The mechanism involves the modulation of smooth muscle contraction in the prostate and bladder neck, leading to improved urinary flow and reduced symptoms associated with BPH .

Case Studies

3.1 Clinical Trials on Antidepressant Efficacy

A recent clinical trial investigated the efficacy of a derivative of this compound in patients with major depressive disorder. Results indicated a significant reduction in depression scores compared to placebo, supporting its potential as a novel antidepressant agent .

3.2 Efficacy in BPH Management

Another study focused on the use of this compound for managing BPH symptoms. Patients treated with the compound reported improved urinary function and reduced prostate size after 12 weeks of treatment, demonstrating its effectiveness as an alpha-blocker with fewer side effects than traditional therapies .

Mechanism of Action

The mechanism of action of (4-(4-Methoxyphenyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing neurological pathways.

Comparison with Similar Compounds

Key Structural and Functional Insights

Piperazine Substitutions :

  • The 4-methoxyphenyl group in the target compound is associated with enhanced receptor binding in analogues like Compound 7d, likely due to improved hydrophobic interactions .
  • Electron-withdrawing groups (e.g., 2,4-dichlorobenzyl in Compound 1) improve enzymatic inhibition (e.g., SARS-CoV-2 M<sup>pro</sup>) but may reduce solubility .

Methanone-Linked Moieties: Pyrrolidine (target compound) vs. pyridoindole (Compound 7d): Bulky heterocycles (e.g., pyridoindole) enhance antiparasitic activity but may limit blood-brain barrier penetration . Fluorinated rings (e.g., 6-fluoroisoquinoline in Compound 1) improve metabolic stability and target affinity .

Pharmacokinetic Considerations :

  • Piperazine derivatives often undergo hepatic metabolism via CYP3A4/CYP2D6-mediated hydroxylation (e.g., PF-00734200 in ) .
  • The 4-methoxyphenyl group may reduce oxidative metabolism compared to unsubstituted phenyl rings, as seen in other methoxy-containing drugs .

Biological Activity

The compound (4-(4-Methoxyphenyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological profiles, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C14_{14}H22_{22}N2_{2}O
  • Molecular Weight : 250.34 g/mol
  • CAS Number : 5411-19-8

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interactions with various receptors and enzymes, particularly in the central nervous system (CNS). The following sections detail specific activities and findings from recent studies.

1. Receptor Interactions

Research indicates that the compound exhibits significant binding affinity for several neurotransmitter receptors, including:

  • Serotonin Receptors : It has been shown to act as an antagonist at the 5-HT7_{7} receptor, which is implicated in mood regulation and anxiety disorders.
  • Dopamine Receptors : The compound may also interact with dopamine receptors, potentially influencing psychotropic effects.

2. Antidepressant Activity

A study by demonstrated that derivatives of piperazine, including this compound, exhibit antidepressant-like effects in animal models. The mechanism appears to involve modulation of serotonin and norepinephrine levels.

3. Antitumor Properties

Emerging evidence suggests that piperazine derivatives can inhibit tumor growth. For instance, compounds structurally related to this compound have shown cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. Key findings include:

  • Substituent Effects : The presence of the methoxy group on the phenyl ring enhances binding affinity for serotonin receptors compared to unsubstituted analogs.
  • Pyrrolidine Ring Influence : The pyrrolidine moiety contributes to the overall lipophilicity and receptor interaction profile, potentially improving CNS penetration.

Case Studies

Several studies have investigated the biological effects of this compound and its analogs:

StudyFindings
Demonstrated significant binding affinity to serotonin receptors with IC50_{50} values in low micromolar range.
Reported antidepressant effects in rodent models, suggesting a mechanism involving serotonergic pathways.
Analyzed the cytotoxicity of related compounds against human cancer cell lines, showing promising results in inhibiting cell proliferation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (4-(4-Methoxyphenyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions. A key intermediate is the piperazine ring, formed via nucleophilic substitution between ethylenediamine and dihaloalkanes under basic conditions. Subsequent coupling of the methoxyphenyl and pyrrolidinyl groups is achieved via amidation or ketone-forming reactions (e.g., using carbodiimide coupling agents). Critical parameters include:

  • Temperature : 60–80°C for amidation .
  • Solvents : Anhydrous DMF or dichloromethane to prevent hydrolysis .
  • Catalysts : Palladium on carbon for hydrogenation steps or copper iodide for Ullmann-type couplings .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what structural features do they highlight?

  • Methodological Answer :

  • NMR (¹H/¹³C) : Identifies methoxyphenyl (δ ~3.8 ppm for OCH₃), piperazine ring protons (δ ~2.5–3.5 ppm), and pyrrolidinyl carbonyl (δ ~165–170 ppm) .
  • Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 328.4) and fragmentation patterns .
  • IR Spectroscopy : Detects carbonyl stretches (~1680 cm⁻¹) and aromatic C-H bends .

Q. What are the standard protocols for assessing the compound’s stability under varying storage conditions?

  • Methodological Answer : Stability studies involve:

  • Thermal Stability : TGA/DSC analysis to determine decomposition temperatures (typically >200°C for similar piperazine derivatives) .
  • Hydrolytic Stability : Incubation in buffers (pH 4–9) at 37°C, monitored via HPLC for degradation products .
  • Light Sensitivity : UV-Vis exposure (254–365 nm) to assess photodegradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., receptor affinity vs. cytotoxicity) for this compound?

  • Methodological Answer : Contradictions often arise from assay conditions or structural analogs. Strategies include:

  • Dose-Response Studies : Establish EC₅₀/IC₅₀ curves to differentiate target-specific effects from off-target toxicity .
  • Structural Analog Comparison : Test derivatives (e.g., fluorophenyl vs. methoxyphenyl substitutions) to isolate pharmacophore contributions .
  • Receptor Binding Assays : Use radioligand displacement (e.g., 5-HT₁A or D₂ receptors for piperazine derivatives) to validate selectivity .

Q. What strategies are recommended for improving the compound’s bioavailability in preclinical studies?

  • Methodological Answer : Bioavailability optimization involves:

  • Salt Formation : Hydrochloride salts enhance aqueous solubility (e.g., 29% improvement for similar piperazine-ketones) .
  • Prodrug Design : Introduce ester groups on the pyrrolidinyl moiety for hydrolytic activation in vivo .
  • Nanoparticle Encapsulation : Use PEG-PLGA carriers to increase plasma half-life .

Q. How can conflicting data on metabolic pathways (e.g., cytochrome P450 interactions) be systematically addressed?

  • Methodological Answer :

  • In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH cofactors, followed by LC-MS/MS to identify oxidative metabolites (e.g., N-demethylation or hydroxylation) .
  • CYP Inhibition Assays : Use fluorogenic substrates (e.g., CYP3A4) to quantify IC₅₀ values and predict drug-drug interactions .
  • Species-Specific Differences : Compare metabolic profiles in rat vs. human hepatocytes to validate translational relevance .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies in reported synthetic yields (e.g., 50% vs. 75%) for this compound?

  • Methodological Answer : Yield variations often stem from:

  • Purification Methods : Column chromatography (silica gel) vs. recrystallization (ethanol/water) can alter recovery rates .
  • Starting Material Purity : Impurities in piperazine precursors reduce coupling efficiency (validate via HPLC ≥95% purity) .
  • Catalyst Loading : Palladium catalysts at 5 mol% vs. 10 mol% significantly impact cross-coupling yields .

Experimental Design Considerations

Q. What controls are essential when evaluating this compound’s neuropharmacological effects in vitro?

  • Methodological Answer :

  • Positive Controls : Known agonists/antagonists (e.g., buspirone for 5-HT₁A assays) .
  • Solvent Controls : DMSO concentrations ≤0.1% to avoid cellular toxicity .
  • Off-Target Screening : Include assays for hERG channel inhibition to rule out cardiac liabilities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.